(4E)-6-Methyl-N-phenylnon-6-en-4-imine
Description
(4E)-6-Methyl-N-phenylnon-6-en-4-imine is an imine derivative characterized by a nine-carbon chain (nonen) with a methyl group at position 6, an N-phenyl substituent, and an (E)-configured double bond at position 4. Imines (R₁R₂C=NR₃) are pivotal in organic synthesis due to their reactivity in condensation reactions and applications in pharmaceuticals and materials science.
Properties
CAS No. |
61285-61-8 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
6-methyl-N-phenylnon-6-en-4-imine |
InChI |
InChI=1S/C16H23N/c1-4-9-14(3)13-16(10-5-2)17-15-11-7-6-8-12-15/h6-9,11-12H,4-5,10,13H2,1-3H3 |
InChI Key |
SULKEMRAGKBYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NC1=CC=CC=C1)CC(=CCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-6-Methyl-N-phenylnon-6-en-4-imine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate aldehyde and amine precursors.
Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the imine.
Purification: The resulting imine is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (4E)-6-Methyl-N-phenylnon-6-en-4-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-6-Methyl-N-phenylnon-6-en-4-imine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-6-Methyl-N-phenylnon-6-en-4-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Phenyl Imines with Variable Chain Lengths
The target compound’s N-phenyl imine motif is shared with derivatives like (17E)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-methylbenzenamine (). Key differences include:
- Reactivity : The fluorophenyl group in may increase electrophilicity at the imine carbon, whereas the aliphatic chain in the target compound could prioritize hydrophobicity.
- Synthesis : Both compounds likely require reflux conditions for imine formation, but the synthesis uses phosphorus oxychloride and DMF, suggesting a formylation step precedes imine condensation .
2,2,6,6-Tetramethylpiperidin-4-yl Esters ()
These esters share a branched methyl-substituted piperidine core but differ in functional groups:
- Functional Group: The piperidine derivatives are esters (e.g., acetate, nonanoate), whereas the target compound is an imine. Esters exhibit higher hydrolytic stability but lower nucleophilicity.
- Chain Length: The nonanoate ester (C9 chain) in mirrors the nine-carbon chain in the target compound, suggesting both may exhibit similar lipophilicity. However, the ester’s polar carbonyl group contrasts with the imine’s C=N group, affecting solubility .
Oligosiloxanes ()

The "4e" designation in refers to linear oligosiloxanes, which are silicon-oxygen polymers. While structurally distinct from the target compound, their synthesis scope (Table 2) highlights the importance of chain length control—a factor relevant to tuning the aliphatic chain in imines for applications like surfactants or drug delivery .
Research Findings and Implications
- Lipophilicity: The C9 chain in both the target compound and 2,2,6,6-TMP-4-yl nonanoate suggests applications in lipid membrane penetration or hydrophobic drug formulation. However, the imine’s C=N group may introduce polarity gradients absent in esters .
- Synthetic Flexibility : The Vilsmeier-Haack method () could be adapted for synthesizing the target compound, though longer aliphatic chains may require modified reaction times or solvents to prevent side reactions .
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